2,3-Dihydrothieno[3,4-b][1,4]dithiine

Catalog No.
S729266
CAS No.
158962-92-6
M.F
C6H6S3
M. Wt
174.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrothieno[3,4-b][1,4]dithiine

CAS Number

158962-92-6

Product Name

2,3-Dihydrothieno[3,4-b][1,4]dithiine

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dithiine

Molecular Formula

C6H6S3

Molecular Weight

174.3 g/mol

InChI

InChI=1S/C6H6S3/c1-2-9-6-4-7-3-5(6)8-1/h3-4H,1-2H2

InChI Key

HPGNGICCHXRMIP-UHFFFAOYSA-N

SMILES

C1CSC2=CSC=C2S1

Canonical SMILES

C1CSC2=CSC=C2S1
  • Emerging compound: The compound might be a relatively new discovery, and research into its properties and potential applications is still ongoing.
  • Proprietary information: Research involving the compound might be conducted by private companies and the findings might not be publicly available due to intellectual property concerns.
  • Focus on derivatives: Research efforts might be focused on derivatives of 2,3-Dihydrothieno[3,4-b][1,4]dithiine with specific functionalities, while the parent compound itself receives less attention.
  • PubChem: The National Institutes of Health's PubChem database provides basic information about 2,3-Dihydrothieno[3,4-b][1,4]dithiine, including its chemical structure, formula, and identifiers .
  • GLPBIO: A chemical supplier website (GLPBIO) lists some information about the compound, including its CAS number, molecular weight, and storage recommendations .

2,3-Dihydrothieno[3,4-b][1,4]dithiine is a heterocyclic compound characterized by a fused ring structure containing sulfur and carbon atoms. Its molecular formula is C6H6S3C_6H_6S_3 and it has a molecular weight of approximately 174.3 g/mol . The compound features a unique arrangement of sulfur atoms, contributing to its distinctive chemical and physical properties. This compound is part of the broader family of thiophenes and dithiines, which are known for their applications in organic electronics and materials science.

Typical of sulfur-containing heterocycles. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the thiophene rings.
  • Oxidation: It can be oxidized to form higher oxidation states or related compounds, which may exhibit different electronic properties.
  • Cycloaddition Reactions: The presence of double bonds allows it to participate in cycloaddition reactions, potentially forming larger polycyclic structures .

Research into the biological activity of 2,3-dihydrothieno[3,4-b][1,4]dithiine is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have shown antimicrobial and anticancer properties. The unique electronic properties of this compound may also allow it to interact with biological molecules, although specific studies on its biological effects are still needed .

The synthesis of 2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves several steps:

  • Formation of Dithiolanes: Starting materials such as thiophene derivatives are reacted with suitable electrophiles.
  • Cyclization: The formation of the fused ring structure often requires cyclization reactions facilitated by heat or catalysts.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity .

A notable synthesis method involves the reaction of thiophene-2-carboxaldehyde with lithium diisopropylamide in a controlled environment .

2,3-Dihydrothieno[3,4-b][1,4]dithiine has potential applications in various fields:

  • Organic Electronics: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Material Science: It can be utilized in the development of conductive polymers and materials due to its stability and conductivity.
  • Chemical Sensors: Its ability to undergo redox reactions may enable its use in sensor technologies .

Interaction studies involving 2,3-dihydrothieno[3,4-b][1,4]dithiine focus on its behavior in different environments and with various substrates. These studies help elucidate its potential as a chemical sensor or an electronic material. Investigations into its interactions with biomolecules could reveal insights into its biological activity and possible therapeutic uses .

Several compounds share structural similarities with 2,3-dihydrothieno[3,4-b][1,4]dithiine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-Dihydrothieno[2,3-b][1,4]dithiineC6H6S3Different ring fusion leading to varied properties
3,4-EthylenedithiothiopheneC6H8S2Contains ethylene linkages enhancing conductivity
2,5-DimethylthiopheneC6H6SSimple structure with less complexity

Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dithiine's unique fused ring system and specific arrangement of sulfur atoms distinguish it from these similar compounds. Its potential for diverse applications in electronics and materials science further highlights its significance within this class of compounds .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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